molecular formula C13H13N3S B2430747 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 382622-81-3

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B2430747
CAS No.: 382622-81-3
M. Wt: 243.33
InChI Key: FYKAKLAGWDHYEW-UHFFFAOYSA-N
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Description

4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (: 382622-81-3) is a chemical compound of significant interest in antimicrobial research and development. It belongs to a class of molecules that incorporate both indole and thiazole pharmacophores, a hybridization strategy known to produce compounds with enhanced biological activity . Researchers value this structural motif for its potential in addressing the growing global challenge of antimicrobial resistance (AMR). While specific data on this exact compound is limited, studies on its close structural analogues, 4-(indol-3-yl)thiazole-2-amines, have demonstrated potent and broad-spectrum biological activity . These analogues exhibit promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives have been shown to be more potent against MRSA than the standard antibiotic ampicillin . Furthermore, certain compounds in this class are superior inhibitors of biofilm formation compared to common antibiotics and also display significant antifungal activity, in some cases exceeding the potency of reference drugs like ketoconazole . The antimicrobial mechanism of action for these analogues is thought to involve the inhibition of essential bacterial enzymes, such as MurB in E. coli . For antifungal activity, inhibition of the fungal enzyme CYP51, a key target in ergosterol biosynthesis, has been implicated . Available with a purity of 97% , this compound is intended for research applications such as investigating new antimicrobial agents, studying structure-activity relationships (SAR) of heterocyclic compounds, and exploring mechanisms of action against drug-resistant pathogens. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-7-3-4-9-10(5-7)15-8(2)12(9)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKAKLAGWDHYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the formation of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis to form the indole ring, followed by the Hantzsch thiazole synthesis for the thiazole ring. The final step involves coupling these two rings under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation of the 2-Amino Group

The 2-amino group on the thiazole ring undergoes nucleophilic acylation with acid chlorides or anhydrides:

  • Reaction Example :
    Treatment with benzoyl chloride (7a ) or acetyl chloride (7d ) in pyridine at 0–5°C produces N-acylated derivatives (6a–f )1.

Acylating Agent Conditions Yield Product
Benzoyl chloridePyridine, 0–5°C, 2 h65–78%4-(2,6-Dimethylindol-3-yl)-N-benzoylthiazol-2-amine
Acetic anhydridePyridine, RT, 4 h70–82%4-(2,6-Dimethylindol-3-yl)-N-acetylthiazol-2-amine

This modification enhances lipophilicity and bioactivity, critical for antimicrobial applications12.

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitutions (e.g., halogenation, nitration):

  • Chlorination : Reaction with N-chlorosuccinimide (NCS) in DMF at 50°C introduces chlorine at position 5 of the indole ring1.

  • Nitration : Mixed HNO₃/H₂SO₄ at 0°C selectively nitrates the indole’s benzene ring3.

Reagent Conditions Product
N-ChlorosuccinimideDMF, 50°C, 6 h5-Chloro-4-(2,6-dimethylindol-3-yl)thiazol-2-amine
HNO₃/H₂SO₄0°C, 2 h5-Nitro-4-(2,6-dimethylindol-3-yl)thiazol-2-amine

These derivatives show enhanced antibacterial potency against Gram-positive pathogens (MIC: 0.06–0.12 mg/mL)1.

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed couplings:

  • Suzuki–Miyaura Reaction :
    Bromination at the thiazole’s 5-position followed by coupling with arylboronic acids yields biaryl derivatives45.

Catalyst Conditions Yield Product
Pd(PPh₃)₄DMF/H₂O, 80°C, 12 h55–68%5-(4-Fluorophenyl)-4-(2,6-dimethylindol-3-yl)thiazol-2-amine

Such modifications expand structural diversity for structure-activity relationship (SAR) studies45.

Oxidation and Reduction Pathways

  • Thiazole Ring Oxidation :
    Treatment with H₂O₂ in acetic acid oxidizes the thiazole’s sulfur atom to sulfoxide or sulfone derivatives[^6].

  • Indole Ring Reduction :
    Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring to indoline3.

Reagent Conditions Product
H₂O₂ (30%)AcOH, RT, 4 h4-(2,6-Dimethylindol-3-yl)thiazole-2-amine sulfoxide
H₂ (1 atm)/Pd-CEtOH, RT, 6 h4-(2,6-Dimethylindoline-3-yl)thiazol-2-amine

These transformations alter electronic properties and solubility3[^6].

Biological Activity of Derivatives

Derivatives exhibit notable bioactivity:

Derivative Activity MIC/MBC (mg/mL)
N-Benzoyl-4-(2,6-dimethylindol-3-yl)thiazol-2-amineAntifungal (Candida spp.)MIC: 0.12 / MBC: 0.251
5-Chloro-4-(2,6-dimethylindol-3-yl)thiazol-2-amineAntibacterial (S. aureus)MIC: 0.06 / MBC: 0.121

Mechanistic Insights

  • Thiazole Formation : Proceeds via nucleophilic attack of thiourea’s sulfur on α-chloroacetylindole, followed by cyclization1.

  • Acylation : Pyridine acts as both base and solvent, activating the amino group for electrophilic substitution1.

This compound’s reactivity enables tailored modifications for drug discovery, particularly in antimicrobial and anticancer research12.

Footnotes

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with tailored properties.

Biology

The compound has been studied for its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of certain bacteria and cancer cells, making it a potential candidate for further development in therapeutic applications.

Medicine

In medical research, this compound is being investigated for its potential as a therapeutic agent . Studies focus on its mechanism of action, which involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity and receptor function, leading to various biological effects.

Industry

The compound is also utilized in the development of advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or other materials that require enhanced performance characteristics.

Data Tables

Application Area Details
ChemistryBuilding block for complex molecules
BiologyAntimicrobial and anticancer properties
MedicinePotential therapeutic agent
IndustryDevelopment of advanced materials

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values were determined through in vitro assays, highlighting its potential as an anticancer drug candidate.
  • Antimicrobial Properties : Research showed that this compound displayed effective antimicrobial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) was established through standardized testing methods.
  • Therapeutic Applications : Investigations into the compound's ability to inhibit specific enzymes related to disease pathways have shown promising results, suggesting its potential role in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The indole and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(indol-3-yl)thiazole-2-amines: These compounds share a similar structure but may have different substituents on the indole or thiazole rings.

    4-(indol-3-yl)thiazole acylamines: These compounds have an acyl group attached to the thiazole ring, which can alter their chemical and biological properties.

Uniqueness

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the presence of the 2,6-dimethyl substituents on the indole ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that make it distinct from other similar compounds.

Biological Activity

4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS No. 382622-81-3) is a compound of significant interest due to its various biological activities. This article presents a detailed overview of its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3S, with a molecular weight of 243.33 g/mol. The compound features an indole moiety fused with a thiazole ring, which is critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole and indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various indole-thiazole derivatives on human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-cell leukemia). The compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity .
    • Another investigation into thiazole derivatives demonstrated that modifications at specific positions significantly influenced their cytotoxic potency. For instance, substituents on the phenyl ring were found to enhance activity against cancer cells .
  • Mechanisms of Action :
    • The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. Compounds like this compound may activate caspase pathways leading to programmed cell death .
    • Additionally, some studies suggest that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

Substituent Position Effect on Activity
Methyl2, 6Increases lipophilicity and enhances cell membrane penetration
Thiazole Ring1Essential for cytotoxicity; interacts with cellular targets
Indole Moiety3Contributes to biological activity through hydrogen bonding interactions

Additional Biological Activities

Beyond anticancer properties, compounds related to thiazoles have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some thiazole derivatives exhibit broad-spectrum antimicrobial effects against bacteria and fungi.
  • Anti-inflammatory Effects : Research indicates that certain thiazole-containing compounds can modulate inflammatory pathways .
  • Anticonvulsant Properties : Thiazoles have been studied for their ability to reduce seizure activity in animal models .

Q & A

Basic: What are the standard synthetic routes for 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine?

Methodological Answer:
The compound is typically synthesized via cyclocondensation or Schiff base formation. For example:

  • Cyclocondensation: Reacting 2-aminothiazole derivatives with substituted indole carboxaldehydes under reflux in ethanol or acetic acid. This method is analogous to the synthesis of structurally related thiazole-indole hybrids, where 2-amino-4-phenylthiazole reacts with veratraldehyde in ethanol with catalytic acetic acid .
  • Schiff Base Formation: Condensation of indole-3-carboxaldehydes with thiazol-2-amine precursors, followed by cyclization. details a similar approach using 3-formyl-1H-indole-2-carboxylic acid and thiourea derivatives in the presence of chloroacetic acid and sodium acetate .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal reaction conditions. For instance:

  • Reaction Design: ICReDD’s approach combines computational modeling and experimental data to narrow down parameters like solvent polarity, catalyst choice, and temperature. This reduces trial-and-error steps, as seen in ’s framework for reaction optimization .
  • Mechanistic Insights: Transition state analysis can identify energy barriers in cyclocondensation steps, guiding the selection of acid catalysts (e.g., acetic acid vs. sulfuric acid) to accelerate kinetics .

Basic: What analytical techniques confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Provides definitive proof of molecular conformation. demonstrates this for a structurally similar thiazol-2-amine derivative, resolving bond lengths and angles in the indole-thiazole core .
  • Spectroscopy:
    • NMR: Distinct signals for indole NH (~12 ppm), thiazole protons (6.5–8.5 ppm), and methyl groups (~2.5 ppm). reports detailed 1H^1H- and 13C^{13}C-NMR data for related compounds .
    • IR: Confirms functional groups (e.g., NH stretching at 3200–3400 cm1^{-1}, C=S/C=N vibrations at 1600–1500 cm1^{-1}) .

Advanced: How to resolve discrepancies in spectral data across studies?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., mass spectrometry for molecular weight confirmation, elemental analysis for purity). highlights discrepancies in melting points and spectral peaks due to polymorphic forms or solvent residues, resolved via recrystallization and HPLC .
  • Dynamic NMR: For tautomeric equilibria (e.g., indole NH proton exchange), variable-temperature NMR can clarify ambiguous signals .

Basic: What biological activities are reported for this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related thiazole-indole hybrids show:

  • Antimicrobial Activity: reports thiazole-triazole derivatives with MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticancer Potential: Analogous compounds in inhibit topoisomerase II, validated via MTT assays (IC50_{50} ~10 µM) .

Advanced: How can molecular docking guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Target Identification: Dock the compound into active sites (e.g., E. coli DNA gyrase or human kinase domains) using AutoDock Vina. demonstrates this for thiazole derivatives, identifying critical hydrogen bonds with residues like Asp73 and Tyr122 .
  • SAR Optimization: Modify substituents (e.g., methyl groups on indole, halogens on thiazole) to improve binding affinity. For example, fluorinated analogs in show enhanced metabolic stability .

Basic: What factors influence the compound’s stability during experiments?

Methodological Answer:

  • pH Sensitivity: The indole NH group is prone to deprotonation in basic conditions, leading to decomposition. Storage in acidic buffers (pH 4–6) is recommended .
  • Light and Oxygen: Thiazole rings oxidize under UV light; experiments should use amber vials and inert atmospheres .

Advanced: What strategies mitigate degradation in biological assays?

Methodological Answer:

  • Prodrug Design: Mask reactive groups (e.g., acetylate the indole NH) to enhance plasma stability. validates this approach for cobalt complexes .
  • Lyophilization: Freeze-drying the compound with stabilizers (e.g., trehalose) prevents hydrolysis in aqueous media .

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